molecular formula C14H24N2O4S B4655399 1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one

1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one

Cat. No.: B4655399
M. Wt: 316.42 g/mol
InChI Key: GUDAEMYNNMKIES-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes two morpholine rings and a sulfanylpropanone group.

Preparation Methods

The synthesis of 1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one involves several steps. One common method includes the reaction of morpholine with a suitable precursor under controlled conditions. For instance, morpholine can be added to a mixture containing the precursor and heated to around 60°C with constant stirring. The mixture is then poured into crushed ice and allowed to stand overnight, resulting in the formation of the desired compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Chemical Reactions Analysis

1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications across various fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, particularly in drug development. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool in biochemical research. Additionally, it may have industrial applications, such as in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one can be compared with other similar compounds, such as 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]. These compounds share structural similarities, such as the presence of morpholine rings, but differ in other functional groups and overall structure. The unique combination of morpholine rings and a sulfanylpropanone group in this compound sets it apart from these similar compounds .

Properties

IUPAC Name

1-morpholin-4-yl-3-(3-morpholin-4-yl-3-oxopropyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4S/c17-13(15-3-7-19-8-4-15)1-11-21-12-2-14(18)16-5-9-20-10-6-16/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDAEMYNNMKIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCSCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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